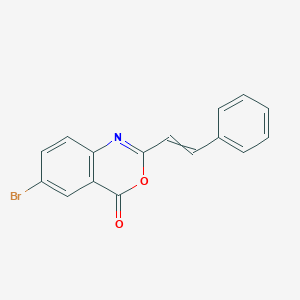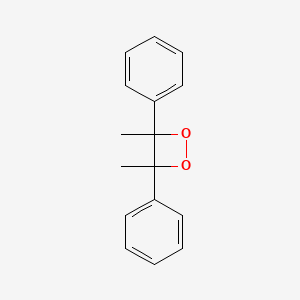
3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane is a four-membered heterocyclic peroxide compound known for its unique chemiluminescent properties. This compound is of significant interest in the field of organic chemistry due to its ability to emit light upon decomposition, a phenomenon known as chemiluminescence. This property makes it a valuable tool in various scientific and industrial applications, including bioluminescence studies and environmental monitoring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane typically involves the photooxygenation of suitable precursors. One common method is the photooxygenation of this compound precursors in the presence of a photosensitizer. The reaction is carried out under controlled light exposure, leading to the formation of the dioxetane ring.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and light intensity, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane primarily undergoes thermolysis, a process where the compound decomposes upon heating. This decomposition leads to the formation of electronically excited state carbonyl compounds, which emit light as they return to their ground state.
Common Reagents and Conditions: The thermolysis of this compound is typically carried out under controlled heating conditions. The presence of specific catalysts or sensitizers can influence the reaction pathway and enhance the quantum yield of the emitted light.
Major Products Formed: The primary products of the thermolysis of this compound are carbonyl compounds, such as acetaldehyde. These products are formed in their electronically excited states, which then emit light as they relax to their ground states .
Scientific Research Applications
3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of chemiluminescence and bioluminescence. The insights gained from these studies can be applied to the development of new luminescent materials and sensors.
Biology: The compound’s chemiluminescent properties make it a valuable tool in biological imaging and diagnostics. It can be used to track biological processes and detect specific biomolecules.
Medicine: In photodynamic therapy, this compound can be used to generate reactive oxygen species that selectively target and destroy cancer cells.
Industry: The compound is used in environmental monitoring to detect pollutants and other hazardous substances through its luminescent response
Mechanism of Action
The chemiluminescent mechanism of 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane involves the thermal decomposition of the dioxetane ring. Upon heating, the compound undergoes a nonadiabatic transition to an electronically excited state. This transition is facilitated by the breaking of the C-C bond in the dioxetane ring, leading to the formation of excited state carbonyl compounds. These compounds then emit light as they return to their ground state, releasing the excess energy in the form of photons .
Comparison with Similar Compounds
3,4-Dimethyl-1,2-dioxetane: Another dioxetane derivative with similar chemiluminescent properties.
3,4-Diphenyl-1,2-dioxetane: A compound with a similar structure but different substituents, affecting its luminescent properties.
1,2-Dioxetane: The parent compound of the dioxetane family, known for its basic chemiluminescent behavior.
Uniqueness: 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane stands out due to its specific substituents, which enhance its stability and quantum yield. The presence of both methyl and phenyl groups provides a unique combination of steric and electronic effects, making it a valuable compound for studying chemiluminescence and developing new applications .
Properties
CAS No. |
67024-59-3 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3,4-dimethyl-3,4-diphenyldioxetane |
InChI |
InChI=1S/C16H16O2/c1-15(13-9-5-3-6-10-13)16(2,18-17-15)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
RQZQVZGQVVEOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



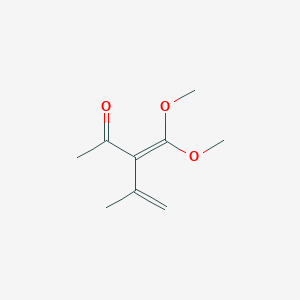

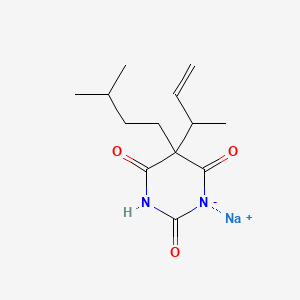
![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
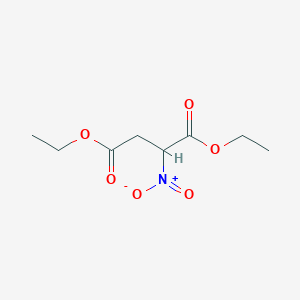


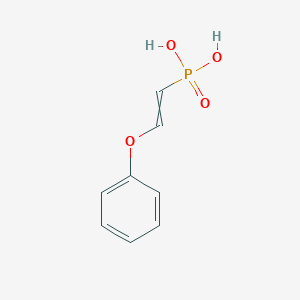

![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
